Manganese(II) fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese(II) fumarate is a coordination compound formed by the reaction of manganese(II) ions with fumaric acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural and functional properties, which make it a valuable subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Manganese(II) fumarate can be synthesized through the reaction of manganese(II) salts, such as manganese(II) chloride or manganese(II) acetate, with fumaric acid. The reaction typically takes place in an aqueous solution, where the manganese(II) ions coordinate with the fumarate ions to form the desired compound. The reaction conditions, such as temperature and pH, can be adjusted to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as the purification of raw materials, precise control of reaction conditions, and efficient separation and purification of the final product. The use of advanced techniques, such as crystallization and filtration, ensures the high quality and consistency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Manganese(II) fumarate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with potassium permanganate may yield manganese dioxide, while reduction with sodium borohydride may regenerate the this compound .
Wissenschaftliche Forschungsanwendungen
Manganese(II) fumarate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of manganese(II) fumarate involves its interaction with various molecular targets and pathways. In biological systems, manganese(II) ions play a crucial role in the function of several enzymes, including those involved in the metabolism of neurotransmitters and other neuronal pathways . The compound’s effects are mediated through its ability to coordinate with specific ligands and modulate the activity of target enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
Manganese(II) fumarate can be compared with other manganese(II) complexes, such as manganese(II) chloride, manganese(II) acetate, and manganese(II) sulfate. While these compounds share some similarities in their chemical properties, this compound is unique due to its specific coordination with fumarate ions, which imparts distinct structural and functional characteristics .
List of Similar Compounds
- Manganese(II) chloride
- Manganese(II) acetate
- Manganese(II) sulfate
- Manganese(II) oxalate
- Manganese(II) citrate
Eigenschaften
CAS-Nummer |
85169-07-9 |
---|---|
Molekularformel |
C4H2MnO4 |
Molekulargewicht |
168.99 g/mol |
IUPAC-Name |
(E)-but-2-enedioate;manganese(2+) |
InChI |
InChI=1S/C4H4O4.Mn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; |
InChI-Schlüssel |
PCDVXBKFEVKXMQ-TYYBGVCCSA-L |
Isomerische SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[Mn+2] |
Kanonische SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.